2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid
Description
Properties
CAS No. |
63220-57-5 |
|---|---|
Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
2-(4-oxobenzo[h]chromen-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C17H12O4/c18-14-8-15(12-7-13(12)17(19)20)21-16-10-4-2-1-3-9(10)5-6-11(14)16/h1-6,8,12-13H,7H2,(H,19,20) |
InChI Key |
MFBQZISOZRJZSN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Ester Hydrolysis of Ethyl 2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane Carboxylate
The most direct method involves the hydrolysis of the ethyl ester precursor. As detailed in US4018798A, refluxing ethyl 2-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane carboxylate with concentrated hydrochloric acid (HCl) for 1 hour yields the target carboxylic acid. The reaction proceeds via acid-catalyzed ester cleavage, with the crude product crystallized from acetonitrile to afford a 70% yield. This method is favored for its simplicity and scalability, though the use of concentrated HCl necessitates corrosion-resistant equipment.
Reaction Conditions:
-
Substrate: 3 g ethyl ester
-
Acid: 50 mL concentrated HCl
-
Temperature: Reflux (~110°C)
-
Time: 1 hour
-
Workup: Dilution with ice water, filtration, recrystallization from acetonitrile
Alternative Pathway via Cyclopropane Carboxylate Intermediates
A secondary route involves the condensation of 2-hydroxyacetophenone derivatives with ethyl 2-formyl-1-cyclopropane carboxylate in the presence of piperidine and toluene. For example, reacting 2'-hydroxy-6'-isopropyl-2-(methylsulfinyl)acetophenone with the cyclopropane carboxylate ester under reflux conditions (8 hours) forms the intermediate ethyl ester, which is subsequently hydrolyzed. This method introduces substituents on the benzopyran core, enabling structural diversification.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
The choice of solvent significantly impacts reaction efficiency. Toluene, when used with piperidine as a catalyst, facilitates the Knoevenagel condensation between acetophenone derivatives and cyclopropane carboxylates. Pyridine-based solvents, as described in CA2127945C, minimize by-product formation during dehydrative cyclization steps, enhancing yields. For instance, substituting aliphatic amines with 5-ethyl-2-methylpyridine reduces acylation side reactions.
Temperature and Time Dependence
Optimal hydrolysis of the ethyl ester occurs at reflux temperatures (100–110°C) within 1 hour. Prolonged heating (>2 hours) risks decarboxylation, while shorter durations (<45 minutes) lead to incomplete conversion. For condensation steps, extended reflux periods (8–12 hours) ensure complete cyclization.
Purification and Crystallization Techniques
Solvent-Antisolvent Crystallization
To isolate high-purity product, the reaction mixture is dissolved in a water-immiscible organic solvent (e.g., dichloromethane) and poured into water. Distilling the organic phase under stirring induces crystallization, yielding particles with excellent filtration properties. This method avoids contamination by pyridine residues, which are challenging to remove via traditional extraction.
Recrystallization from Polar Solvents
Recrystallization from acetonitrile or methanol produces needle-like crystals suitable for X-ray diffraction. For the target compound, acetonitrile affords a 70% recovery rate with a melting point of 170.5–171.5°C.
Analytical Characterization
Spectroscopic Data
-
UV-Vis (λ<sub>max</sub>): 236 nm (ε = 27,200), 272 nm (ε = 12,100), 300 nm (ε = 7,600)
-
IR (ν<sub>max</sub>): 830 cm<sup>−1</sup> (C-O stretch), 1660 cm<sup>−1</sup> (C=O), 1695 cm<sup>−1</sup> (cyclopropane ring vibration)
-
<sup>1</sup>H NMR: Peaks at δ 1.2–1.5 (cyclopropane protons), δ 7.2–8.1 (aromatic protons)
Elemental Analysis
-
Calculated for C<sub>16</sub>H<sub>16</sub>O<sub>4</sub>: C 70.57%, H 5.92%
Scalability and Industrial Considerations
The process outlined in CA2127945C emphasizes industrial feasibility, advocating for pyridine derivatives over traditional amines to simplify waste management. Large-scale runs (>10 kg) employ continuous distillation to recover solvents, reducing costs by 20–30%. Additionally, the use of methanesulfonic acid (0.5–3 equivalents) during amidation steps suppresses ring-opening byproducts, improving yields to >85%.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxo-4H-benzo[h]chromen-2-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
2-(4-Oxo-4H-benzo[h]chromen-2-yl)cyclopropanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments
Mechanism of Action
The mechanism of action of 2-(4-Oxo-4H-benzo[h]chromen-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular pathways involved in oxidative stress and inflammation, leading to its therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Molecular Size: The target compound’s naphthopyranone system significantly increases its molecular weight (~280 g/mol) compared to simpler analogs (110–170 g/mol).
- Lipophilicity: The high LogP (3.13) reflects enhanced lipophilicity due to the aromatic system, whereas analogs with polar groups (e.g., cyano, methoxy) exhibit lower LogP .
- Polar Surface Area (PSA) : The target compound’s PSA (67.51 Ų) surpasses most analogs, suggesting moderate solubility despite its lipophilicity.
Functional Group Impact on Bioactivity
- Naphthopyranone Moiety: The fused aromatic system may enable π-π stacking interactions in biological targets, a feature absent in smaller analogs .
- Cyclopropane Ring: Conformational rigidity is shared across all compounds, but substituents like trifluoromethyl (in CAS 871476-77-6) or cyano (in CAS 39891-82-2) modulate electronic properties and metabolic stability .
- Carboxylic Acid : Common to all compounds, this group facilitates salt formation and hydrogen bonding, critical for pharmacokinetic optimization.
Biological Activity
The compound 2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid , belonging to the class of naphthopyran derivatives, has garnered attention due to its potential biological activities. Naphthopyrans are known for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound.
Chemical Structure and Properties
The structure of 2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid can be represented as follows:
This compound features a cyclopropane ring fused with a naphtho[1,2-b]pyran moiety, which is significant for its biological interactions.
Antitumor Activity
Recent studies have indicated that naphthopyran derivatives exhibit notable anticancer properties. For instance, compounds structurally related to 2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid have been tested against various cancer cell lines. The following table summarizes findings from relevant studies:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 15.0 | Induction of apoptosis |
| Compound B | MCF-7 (Breast) | 20.5 | Inhibition of cell proliferation |
| Compound C | HeLa (Cervical) | 10.3 | Cell cycle arrest |
These results suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, making it a candidate for further development in cancer therapy .
Antimicrobial Activity
The antimicrobial efficacy of naphthopyran derivatives has also been extensively documented. In vitro studies have demonstrated that these compounds can inhibit the growth of various pathogens, including:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
The minimum inhibitory concentrations (MICs) for selected strains are presented in the table below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate significant potential for the development of antimicrobial agents based on this chemical structure .
Anti-inflammatory Activity
Naphthopyran derivatives are also being explored for their anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines in vitro. The following mechanisms have been proposed:
- Inhibition of NF-kB pathway : Reduces the expression of inflammatory mediators.
- Scavenging free radicals : Decreases oxidative stress associated with inflammation.
A recent study reported that a derivative exhibited a 50% reduction in TNF-alpha levels at a concentration of 25 µM .
Case Studies and Research Findings
A series of research efforts have focused on synthesizing and evaluating the biological activities of naphthopyran derivatives:
- Synthesis and Characterization : A multicomponent synthesis approach has been employed to create various substituted naphthopyran derivatives, which were then characterized using NMR and mass spectrometry.
- In Vivo Studies : Animal models have been used to assess the therapeutic potential of these compounds in inflammatory diseases and cancer models.
- Clinical Implications : The promising results from preclinical studies suggest potential applications in drug development for treating cancer and infectious diseases.
Q & A
Basic: How can the cyclopropane ring formation in this compound be optimized during synthesis?
Methodological Answer:
The cyclopropane moiety is critical for structural rigidity and bioactivity. Key strategies include:
- Transition Metal Catalysis : Use palladium or copper catalysts to facilitate cyclopropanation via carbene transfer reactions. For example, highlights the use of stereoselective methods for cyclopropane derivatives, emphasizing (1S,2R)-configurations .
- Ring-Closing Metathesis : Apply Grubbs catalysts for strained ring systems, though steric hindrance from the naphthopyran group may require tailored ligands.
- Safety Protocols : Follow ’s recommendations for personal protective equipment (PPE) during reactive intermediate handling .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm cyclopropane ring geometry and naphthopyran substituents. demonstrates resolving diastereotopic protons in cyclopropane systems using 2D NMR (COSY, HSQC) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHO requires exact mass 306.0892). provides examples of exact mass analysis for structurally related metabolites .
- X-ray Crystallography : Resolve steric clashes between the cyclopropane and naphthopyran moieties, as seen in ’s crystal structure analysis of similar heterocycles .
Advanced: How does the compound’s stability vary under different pH and solvent conditions?
Methodological Answer:
- pH-Dependent Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 40°C. notes stability under recommended storage (room temperature, inert atmosphere) but lacks specific data; extrapolate from cyclopropane-carboxylic acid analogs in , which show hydrolysis risks in acidic media .
- Solvent Compatibility : Avoid polar aprotic solvents (e.g., DMF) that may induce ring strain. ’s derivative, 2-(4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid, shows stability in dichloromethane .
- Light Sensitivity : Shield from UV light due to the naphthopyran chromophore (similar to ’s 4H-naphtho[1,2-b]pyran-4-one derivatives) .
Advanced: How can contradictory data in reaction yields or stereochemical outcomes be resolved?
Methodological Answer:
- Mechanistic Probes : Use isotopic labeling (e.g., ) to track cyclopropanation pathways. ’s analysis of heterocyclic reaction mechanisms provides a template .
- Computational Modeling : Apply DFT calculations to predict stereochemical outcomes, as demonstrated in for cyclopropane-amine derivatives .
- Byproduct Analysis : Employ LC-MS to identify side products (e.g., ring-opened derivatives) using protocols from ’s characterization of degradation products .
Advanced: What strategies are recommended for studying structure-activity relationships (SAR) in biological systems?
Methodological Answer:
- Analog Synthesis : Modify the cyclopropane (e.g., fluorination) or naphthopyran (e.g., electron-withdrawing groups) moieties. ’s trifluoromethyl-substituted cyclopropane derivatives illustrate this approach .
- Enzymatic Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization, as seen in ’s drug discovery workflows .
- Toxicity Screening : Address gaps in acute toxicity data ( lacks toxicity profiles) by using zebrafish or in vitro hepatocyte models .
Basic: What purification methods are optimal for isolating this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
